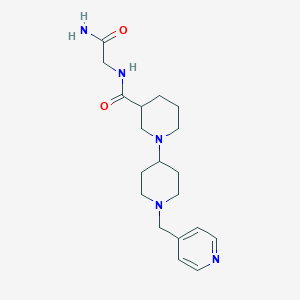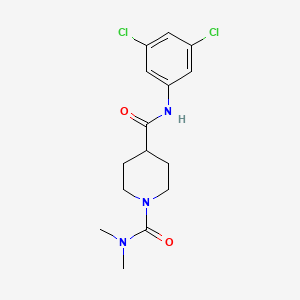
N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as BMT-047, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound has been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting NF-κB activation, this compound is able to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound is able to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, this compound has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which are involved in the cellular defense against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its specificity for NF-κB inhibition, which allows for the selective targeting of inflammatory pathways. Additionally, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other NF-κB inhibitors.
Orientations Futures
There are several future directions for the study of N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One potential direction is the development of this compound derivatives with increased potency and selectivity for NF-κB inhibition. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various disease models. Finally, the development of new drug delivery systems for this compound may improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in the field of scientific research due to its potential therapeutic applications. Its ability to inhibit NF-κB activation and activate the Nrf2/ARE pathway make it a promising candidate for the treatment of inflammatory and neurodegenerative diseases. While further studies are needed to fully understand the potential of this compound, its low toxicity and good pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with pyridine-4-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with N-(2-aminoethyl)glycine to yield this compound.
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c20-18(25)12-22-19(26)16-2-1-9-24(14-16)17-5-10-23(11-6-17)13-15-3-7-21-8-4-15/h3-4,7-8,16-17H,1-2,5-6,9-14H2,(H2,20,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQBRSUMPVVONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-fluorophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5491384.png)
![4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5491387.png)



![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5491418.png)

![N-{[(3S*,4S*)-3-hydroxypiperidin-4-yl]methyl}-1H-benzimidazole-2-carboxamide](/img/structure/B5491439.png)

![N-{1-({[3-(dimethylamino)propyl]amino}carbonyl)-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5491461.png)

![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-iodophenyl)acrylonitrile](/img/structure/B5491473.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5491474.png)
![N-ethyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5491483.png)